molecular formula C18H19NO2 B5599701 N-(tert-butyl)-9H-xanthene-9-carboxamide

N-(tert-butyl)-9H-xanthene-9-carboxamide

Cat. No. B5599701
M. Wt: 281.3 g/mol
InChI Key: LBYLSTHLFWFOBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(tert-butyl)-9H-xanthene-9-carboxamide involves several key steps, including the nucleophilic substitution reaction of precursors with specific reagents to introduce the desired functional groups. For instance, a study on the preparation of aromatic polyamides containing xanthene units described the synthesis of a related dicarboxylic acid precursor through nucleophilic substitution reactions followed by polycondensation with various aromatic diamines (Guo et al., 2015). Another example includes the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines (Ellman et al., 2002).

Molecular Structure Analysis

The molecular structure of related xanthene derivatives has been studied through various methods, including X-ray diffraction. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, indicating appreciable strain in certain structural components (Vos et al., 1981).

Chemical Reactions and Properties

Xanthene derivatives participate in a variety of chemical reactions, demonstrating their versatility in organic synthesis. For example, N-propyl-9-xanthene carboxamide reacts with organolithium and organomagnesium compounds, serving as an indicator for titration of these bases (Baccus et al., 2010). This highlights the reactive nature and potential applications of xanthene derivatives in analytical chemistry.

Physical Properties Analysis

Xanthene-based polyamides exhibit remarkable physical properties, such as high glass transition temperatures, thermal stability, and solubility in polar aprotic solvents. These materials also form transparent, strong, and flexible films, indicating their potential for use in advanced material applications (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as reactivity towards nucleophiles and stability under various conditions, make them valuable intermediates in organic synthesis. The ability of these compounds to undergo controlled reactions with organolithium and organomagnesium compounds for titration purposes exemplifies their utility in synthetic chemistry (Baccus et al., 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

N-tert-butyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2,3)19-17(20)16-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLSTHLFWFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320885
Record name N-tert-butyl-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-tert-butyl-9H-xanthene-9-carboxamide

CAS RN

349401-21-4
Record name N-tert-butyl-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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